molecular formula C16H36N2O B14274284 2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol CAS No. 136208-37-2

2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol

Cat. No.: B14274284
CAS No.: 136208-37-2
M. Wt: 272.47 g/mol
InChI Key: ITPMPNOSKISCHH-UHFFFAOYSA-N
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Description

2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C16H35NO. It is a derivative of ethanol and contains both amine and alcohol functional groups. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol typically involves the reaction of dodecylamine with ethylene oxide. The reaction proceeds as follows:

    Reaction of Dodecylamine with Ethylene Oxide: Dodecylamine reacts with ethylene oxide under controlled conditions to form this compound.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where dodecylamine and ethylene oxide are combined under optimized conditions to maximize yield and purity. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of 2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol is primarily based on its surfactant properties. The compound reduces surface tension and can form micelles, which encapsulate hydrophobic substances. This property is exploited in various applications, including drug delivery and emulsification. The molecular targets and pathways involved include interactions with lipid bilayers and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecylamino)ethanol: Similar structure but lacks the additional ethylamino group.

    2-(2-Aminoethylamino)ethanol: Contains a shorter alkyl chain compared to 2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol.

    N-(2-Hydroxyethyl)dodecylamine: Similar structure but with different functional groups.

Uniqueness

This compound is unique due to its combination of a long hydrophobic dodecyl chain and hydrophilic amino and hydroxyl groups. This dual functionality makes it an effective surfactant with versatile applications in various fields.

Properties

IUPAC Name

2-[2-(dodecylamino)ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16-19/h17-19H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPMPNOSKISCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20768317
Record name 2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20768317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136208-37-2
Record name 2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20768317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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